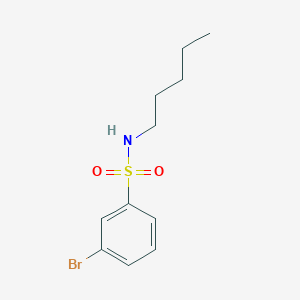

3-bromo-N-pentylbenzenesulfonamide

Description

Chemical Name: 3-Bromo-N-pentylbenzenesulfonamide CAS Number: 1072944-95-6 Molecular Formula: C₁₁H₁₆BrNO₂S Molecular Weight: 306.22 g/mol Structural Features: This compound consists of a benzenesulfonamide backbone with a bromine atom at the 3-position and a pentyl group (-C₅H₁₁) attached to the sulfonamide nitrogen.

Applications: Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Availability: CymitQuimica lists it as discontinued, but suppliers like Shanghai Yuanye Bio-Technology offer small quantities (e.g., 1 g for ~¥1,780), suggesting niche availability .

Properties

IUPAC Name |

3-bromo-N-pentylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-2-3-4-8-13-16(14,15)11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKMWBVQCVFSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396590 | |

| Record name | 3-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-95-6 | |

| Record name | 3-Bromo-N-pentylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-pentylbenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Nucleophilic Substitution: The bromine atom in 3-bromo-N-pentylbenzenesulfonamide can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted sulfonamides, where the bromine atom is replaced by the nucleophile.

Hydrolysis: The products are the corresponding sulfonic acid and amine.

Scientific Research Applications

3-Bromo-N-pentylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its ability to form stable sulfonamide bonds.

Antitumor Research: Some sulfonamide compounds have shown unique antitumor activities, making them valuable in cancer research.

Antidiabetic Research: Sulfonamide compounds have been found to possess antidiabetic properties.

Antiviral Research: These compounds are also explored for their antiviral activities.

Mechanism of Action

The mechanism of action of 3-bromo-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can participate in hydrogen bonding, which may influence the compound’s binding to enzymes or receptors. The presence of the bromine atom introduces a dipole moment, affecting the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

Modifications in sulfonamide derivatives typically involve:

- Halogen position (e.g., 3- vs. 4-bromo substitution).

- N-alkyl chain length/branching (e.g., pentyl vs. cyclopentyl).

- Additional functional groups (e.g., methoxy, trifluoromethyl).

Comparative Data Table

Impact of Structural Modifications

N-Alkyl Chain Variations

- Pentyl vs. Cyclopentyl : The linear pentyl chain in this compound increases lipophilicity compared to the cyclic cyclopentyl analog, which may hinder passive diffusion through lipid membranes .

- Butyl vs.

Halogen and Functional Group Positioning

- 3-Bromo vs. 4-Bromo : Bromine at the 3-position (as in the target compound) creates distinct electronic effects compared to 4-bromo derivatives. For example, 4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide’s 4-bromo/3-CF₃ arrangement enhances electrophilicity, favoring interactions with nucleophilic residues in proteins .

- Methoxy Substitution : The 2-methoxy group in 5-bromo-N-ethyl-2-methoxybenzenesulfonamide improves water solubility, a critical factor in bioavailability .

Electron-Withdrawing Groups

- The trifluoromethyl (-CF₃) group in 4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide increases the acidity of the sulfonamide proton (pKa ~1–2), enhancing hydrogen-bonding capacity and reactivity in catalytic environments .

Biological Activity

3-Bromo-N-pentylbenzenesulfonamide is an organic compound classified within the arylsulfonamide family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₆BrNO₂S

- CAS Number : 1072944-95-6

- Molecular Weight : 300.25 g/mol

Target Enzymes and Pathways

This compound acts primarily by inhibiting bacterial DNA synthesis. As a sulfonamide, it interferes with the folic acid synthesis pathway in bacteria, which is crucial for DNA replication and cell division. This inhibition leads to bacterial growth suppression, making it a candidate for antibacterial applications.

Biochemical Interactions

The compound has been shown to interact with various enzymes and proteins, influencing cellular metabolism and signaling pathways. It modulates gene expression and can affect cellular processes such as apoptosis and proliferation .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth at various concentrations. For instance, similar compounds have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Some studies suggest that sulfonamide derivatives can possess antitumor properties. For example, compounds structurally related to this compound have shown potential in inducing apoptosis in cancer cell lines such as MDA-MB-231, a model for breast cancer .

Antidiabetic and Antiviral Research

There is emerging evidence that sulfonamides may also exhibit antidiabetic effects by modulating glucose metabolism. Additionally, some derivatives are being explored for their antiviral activities, broadening their therapeutic potential .

Case Studies and Experimental Data

- Antibacterial Efficacy : In laboratory settings, this compound was tested against multiple bacterial strains, showing a minimum inhibitory concentration (MIC) that supports its use as an antibacterial agent.

- Cell Proliferation Studies : In vitro studies on cancer cell lines indicated that the compound could significantly reduce cell viability through apoptosis induction mechanisms. The IC50 values for related compounds ranged from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), highlighting its potential as an anticancer agent .

- Pharmacokinetic Properties : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for this compound and its analogs, indicating good bioavailability and low toxicity .

Comparative Analysis

| Compound Name | Antibacterial Activity | Antitumor Activity | Antidiabetic Potential |

|---|---|---|---|

| This compound | Moderate | Significant | Emerging |

| N-Pentyl 3-bromophenylsulfonamide | High | Moderate | Not Established |

| 3-Bromo-N-ethylbenzenesulfonamide | Low | Significant | Established |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.